Cas no 950464-87-6 (N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide)

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinolinone core and a substituted benzene sulfonamide moiety. This compound exhibits potential as an intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting enzyme inhibition or receptor modulation. Its structural complexity allows for selective interactions with biological targets, while the butyl and methoxy-dimethylbenzene groups contribute to enhanced lipophilicity and binding affinity. The compound's well-defined synthetic pathway ensures reproducibility, making it suitable for research applications in drug discovery and pharmacological studies. Its stability under standard laboratory conditions further supports its utility in experimental workflows.
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide structure
950464-87-6 structure
Product Name:N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
CAS No:950464-87-6
MF:C22H28N2O4S
MW:416.533724784851
CID:6153843
PubChem ID:16927478
Update Time:2025-05-05

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
    • AKOS001972481
    • 950464-87-6
    • N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
    • N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
    • F2385-0235
    • Inchi: 1S/C22H28N2O4S/c1-5-6-11-24-19-9-8-18(14-17(19)7-10-22(24)25)23-29(26,27)21-13-16(3)15(2)12-20(21)28-4/h8-9,12-14,23H,5-7,10-11H2,1-4H3
    • InChI Key: WGKVRPWPJWTJKM-UHFFFAOYSA-N
    • SMILES: S(C1C=C(C)C(C)=CC=1OC)(NC1C=CC2=C(C=1)CCC(N2CCCC)=O)(=O)=O

Computed Properties

  • Exact Mass: 416.17697855g/mol
  • Monoisotopic Mass: 416.17697855g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 662
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 84.1Ų

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide Pricemore >>

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N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide Related Literature

Additional information on N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide

N-(1-Butyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)-2-Methoxy-4,5-Dimethylbenzene-1-Sulfonamide (CAS No. 950464-87-6): An Overview

N-(1-Butyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide (CAS No. 950464-87-6) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and features a unique structural arrangement that includes a tetrahydroquinoline moiety and a substituted benzene ring. The combination of these functional groups imparts specific biological activities that make it a promising candidate for various pharmaceutical developments.

The chemical structure of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is characterized by a central sulfonamide group (-SO2NH-) that is attached to a 2-methoxy-4,5-dimethylbenzene ring. The tetrahydroquinoline moiety is further substituted with a butyl group and an oxo group (-C=O). This intricate structure provides a foundation for its diverse biological activities and potential therapeutic applications.

Recent studies have focused on the pharmacological properties of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide. One of the key areas of interest is its anti-inflammatory activity. Research has shown that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it could be a valuable candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Another important aspect of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast cancer and colon cancer. The mechanism of action appears to involve the modulation of signaling pathways such as the PI3K/Akt pathway and the MAPK pathway. These findings highlight its potential as a novel therapeutic agent for cancer treatment.

In addition to its anti-inflammatory and anticancer properties, N-(1-butyl-2-oxyo-1,2,3,4-tetrahydroquinolin-6-y)-2-methoxy--dimethylbenzene--sulfonamide has also shown promise in neuroprotective studies. Research has indicated that this compound can protect neurons from oxidative stress and reduce neuroinflammation. These neuroprotective effects make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic properties of N-(1-butyl--oxo--tetrahydroquinolin--y)--methoxy--,dimethylbenzene--sulfonamide have also been investigated. Studies have shown that it has good oral bioavailability and a favorable pharmacokinetic profile. This makes it suitable for development as an oral medication. However, further research is needed to optimize its pharmacokinetic properties and ensure its safety and efficacy in clinical settings.

The safety profile of N-(1-butyl--oxo--tetrahydroquinolin--y)--methoxy--,dimethylbenzene--sulfonamide has been evaluated in preclinical studies. These studies have indicated that it has low toxicity and does not cause significant adverse effects at therapeutic doses. However, comprehensive toxicological assessments are necessary to fully understand its safety profile before advancing to clinical trials.

In conclusion, N-(1-butyl--oxo--tetrahydroquinolin--y)--methoxy--,dimethylbenzene--sulfonamide (CAS No. 950464--7) is a promising compound with diverse biological activities and potential therapeutic applications. Its anti-inflammatory, anticancer, and neuroprotective properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies are expected to provide more insights into its mechanisms of action and optimize its use in clinical settings.

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